Methyl 2-(bromomethyl)-5-fluorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-fluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-5-fluorobenzoate typically involves the bromination of methyl 5-fluorobenzoate. One common method includes the reaction of methyl 5-fluorobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of methyl 5-fluorobenzoate.
Oxidation: Formation of 5-fluoro-2-carboxybenzoic acid.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)-5-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used to synthesize molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-fluorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Methyl 2-(chloromethyl)-5-fluorobenzoate
- Methyl 2-(iodomethyl)-5-fluorobenzoate
- Methyl 2-(bromomethyl)-4-fluorobenzoate
Comparison: Methyl 2-(bromomethyl)-5-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability. The fluorine atom enhances the compound’s lipophilicity and can influence its biological activity. The position of the substituents on the benzene ring also plays a crucial role in determining the compound’s reactivity and applications.
Biological Activity
Methyl 2-(bromomethyl)-5-fluorobenzoate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in drug development, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a bromomethyl group and a fluorine atom attached to a benzoate structure. The presence of fluorine enhances the compound's lipophilicity and pharmacokinetic properties, which can improve its efficacy as a drug candidate. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for modifications that can lead to biologically active derivatives.
The primary mechanism of action for this compound involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, enabling the formation of covalent bonds with various nucleophiles, which is crucial for synthesizing new compounds with desired biological properties. Additionally, the fluorine atom can influence the electronic properties of the molecule, affecting its interactions with biological targets.
Biological Activities
Research indicates that this compound and its derivatives may exhibit several pharmacological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have indicated that modifications to the compound can enhance its selectivity and potency against specific cancer cell lines.
- Antimicrobial Effects : The compound has potential applications in developing antimicrobial agents due to its ability to interact with microbial targets.
- Anti-inflammatory Activity : Certain derivatives may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves the bromination of methyl 5-fluorobenzoate. This reaction can be performed under various conditions to optimize yield and purity. The synthetic route often includes:
- Bromination : Introducing the bromomethyl group onto the aromatic ring.
- Purification : Using techniques such as recrystallization or chromatography to obtain pure product.
- Characterization : Employing NMR, IR spectroscopy, and mass spectrometry for structural confirmation.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibition of proliferation in cancer cell lines | , |
Antimicrobial | Potential use in developing antimicrobial agents | |
Anti-inflammatory | Possible application in treating inflammation | , |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound derivatives, it was found that certain modifications led to enhanced activity against breast cancer cells (MCF-7). The derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNENBHAODEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569255 | |
Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-65-9 | |
Record name | Methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(bromomethyl)-5-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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